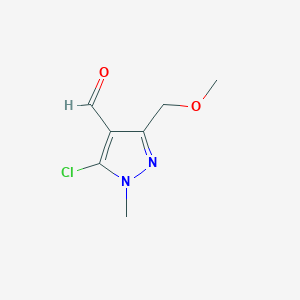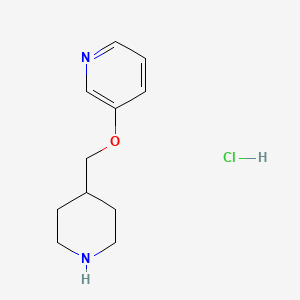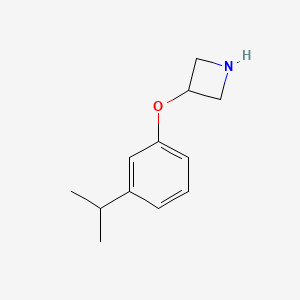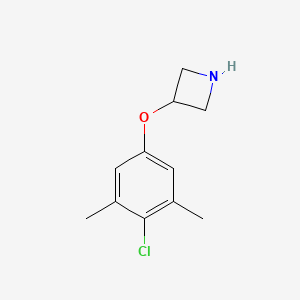
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CMMPC) is a compound of interest in the field of organic chemistry. It is a versatile building block for a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. This molecule has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and many other applications.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives have shown potential in treating cancer cells, microbes, and different types of disorders in the human body.
Development of GABA A Receptor Modulators
The structural resemblance of certain heterocyclic compounds to purines has led to their exploration as potential therapeutic agents. 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde may serve as a precursor in the synthesis of compounds that act as GABA A receptor positive allosteric modulators . These are crucial for treating central nervous system disorders.
Cancer Therapy Targets
Research has indicated the overexpression of Aurora A kinase (AURAK) in various types of cancer, making it a promising molecular target for therapy. The subject compound could be involved in the synthesis of inhibitors targeting AURAK, providing a pathway for developing new cancer therapies .
Anti-Inflammatory and NSAID Development
Imidazopyridines, which can be synthesized from the compound , have been found to possess anti-inflammatory properties and can be developed into non-steroidal anti-inflammatory drugs (NSAIDs) . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Proton Pump Inhibitors
The compound may also contribute to the development of proton pump inhibitors, which are a class of drugs used to treat conditions like gastroesophageal reflux disease (GERD) . These inhibitors work by reducing the production of stomach acid.
Aromatase Inhibitors
Another potential application is in the synthesis of aromatase inhibitors, which are drugs used in the treatment of breast cancer by decreasing the amount of estrogen in the body and slowing the growth of certain breast cancer cells .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological outcomes.
Biochemical Pathways
Related compounds such as indole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related indole derivatives have demonstrated a broad spectrum of biological activities, suggesting that this compound may also have diverse cellular effects .
properties
IUPAC Name |
5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIUHYSEOWFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)COC)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395484.png)
![3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1395485.png)
![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)
![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)


![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)
![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)
![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)
![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)

